molecular formula C15H14N2O4 B5624351 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B5624351
M. Wt: 286.28 g/mol
InChI Key: DEHWICPHGVTWBI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is an organic compound with a complex structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research indicates that 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide exhibits several pharmacological properties:

  • Analgesic and Antipyretic Activities : Studies suggest that this compound may act on sensory pathways in the spinal cord and influence brain temperature regulation, making it a candidate for pain management and anti-inflammatory treatments.
  • Anticancer Potential : The compound's structural similarities to other known anticancer agents position it as a potential lead compound in cancer research. Its interactions with molecular targets suggest it could inhibit tumor growth .
  • Interactions with Cannabinoid Receptors : Preliminary findings indicate that this compound may interact with cannabinoid receptors, which are crucial in pain modulation and inflammation control.

Several studies have documented the biological activities of compounds related to this compound:

  • A study highlighted the compound's cytotoxic effects on cancer cell lines, indicating significant growth inhibition while exhibiting low toxicity on normal cell lines (IC50 values ranging from 27.7–39.2 µM against MCF-7, T47-D, and MDA-MB231) .
  • Another investigation focused on the compound's interactions with cannabinoid receptors, suggesting its potential as a novel therapeutic agent for pain relief .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-3-nitrobenzamide
  • 4-methoxy-3-nitrobenzoic acid
  • 4-methoxy-3-nitrobenzaldehyde

Uniqueness

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

2-(4-Methoxyphenyl)-N-(3-nitrophenyl)acetamide, also known as N-(4-methoxy-3-nitrophenyl)acetamide, is an organic compound notable for its potential pharmacological applications. With the molecular formula C9H10N2O4C_9H_{10}N_2O_4, this compound features a methoxy group and a nitro group attached to an acetamide structure, which contributes to its unique biological properties. This article reviews the biological activities associated with this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Nitro Group : Potentially alters electronic properties, impacting biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Analgesic and Anti-inflammatory Effects

Studies suggest that compounds in the class of 4-alkoxyacetanilides, including this compound, exhibit significant analgesic and anti-inflammatory properties. These effects are primarily attributed to their action on sensory pathways in the spinal cord and modulation of brain temperature regulation mechanisms .

Mechanism of Action :

  • Interaction with cannabinoid receptors has been proposed, suggesting a potential therapeutic application in pain management.
  • The compound may also influence nitric oxide pathways, which are crucial in pain signaling .

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated cytotoxicity against liver carcinoma cells (HEPG2-1) with an IC50 value indicating effective dose-response relationships .

Cytotoxicity Data :

CompoundCell LineIC50 (µM)Reference
This compoundHEPG2-117.35
Doxorubicin (control)HEPG2-10.5

3. Structure-Activity Relationship (SAR)

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups plays a critical role in modulating the biological activity of this compound. SAR studies indicate that:

  • Electron-donating groups enhance cytotoxicity.
  • Electron-withdrawing groups , such as nitro groups, may reduce potency due to their electronic effects on the overall structure .

Case Studies and Research Findings

Recent studies have elaborated on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis Methodology : The synthesis of this compound typically involves nitration followed by acetamide formation, yielding crystals suitable for characterization via X-ray diffraction.
  • Biotransformation Studies : Investigations into the biotransformation pathways reveal that similar compounds undergo oxidative dealkylation, producing active metabolites that contribute to their pharmacological effects .
  • Comparative Analysis : Other structurally similar compounds were evaluated for their biological activities, revealing insights into how variations in substituents affect their efficacy:
    • N-(4-hydroxyphenyl)acetamide exhibited similar analgesic properties but lacked the nitro group.
    • N-(3-nitrophenyl)acetamide showed reduced activity compared to its methoxy-substituted counterpart.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWICPHGVTWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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